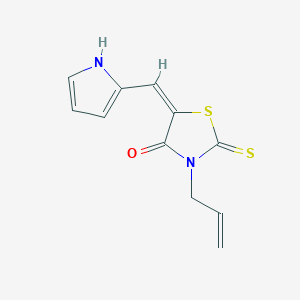![molecular formula C25H29F3N2O2 B5196122 3-[1-(3-phenylpropanoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5196122.png)
3-[1-(3-phenylpropanoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(3-phenylpropanoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as TFP, and it is a synthetic compound that has been developed through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of TFP involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, TFP disrupts the function of these oncogenic proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, TFP has also been studied for its effects on other physiological processes. TFP has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. TFP has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of TFP is its specificity for HSP90. Unlike many other HSP90 inhibitors, TFP does not inhibit other chaperone proteins, making it a more specific inhibitor of HSP90. However, TFP does have some limitations, including its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on TFP. One area of research could focus on the development of new cancer therapies based on TFP and other HSP90 inhibitors. Another area of research could focus on the development of new anti-inflammatory and neuroprotective therapies based on TFP. Additionally, further research could be conducted to better understand the biochemical and physiological effects of TFP and its potential applications in other areas of medical research.
Synthesemethoden
The synthesis of TFP involves a multi-step process that begins with the reaction of 3-phenylpropanoic acid with piperidine to form 1-(3-phenylpropanoyl)-4-piperidinone. This intermediate compound is then reacted with 3-(trifluoromethyl)benzylamine to form the final product, 3-[1-(3-phenylpropanoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide.
Wissenschaftliche Forschungsanwendungen
TFP has been extensively studied for its potential applications in medical research. One of the primary areas of research has been in the field of cancer treatment. TFP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
3-[1-(3-phenylpropanoyl)piperidin-4-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N2O2/c26-25(27,28)22-8-4-7-21(17-22)18-29-23(31)11-9-20-13-15-30(16-14-20)24(32)12-10-19-5-2-1-3-6-19/h1-8,17,20H,9-16,18H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZJFTUTBOCWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC(=CC=C2)C(F)(F)F)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5196039.png)

![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5196076.png)

![5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5196091.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5196104.png)
![N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5196109.png)
![11-[(3-fluorophenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5196112.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5196124.png)
![5-(4-chlorophenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5196135.png)
![N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide](/img/structure/B5196137.png)
![{2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5196140.png)
![N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5196143.png)